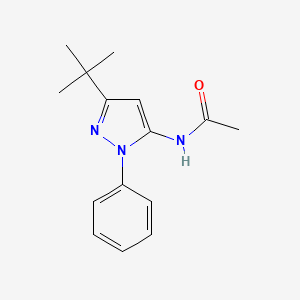
Piperidino 2-quinolyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidino 2-quinolyl ketone (PQK) is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. PQK belongs to the class of small molecules known as quinoline derivatives, which have been shown to have a range of biological activities. In
Mécanisme D'action
Piperidino 2-quinolyl ketone acts as a competitive antagonist of the nAChR, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects. The selectivity of Piperidino 2-quinolyl ketone for the nAChR makes it a useful research tool for studying the role of this receptor in different physiological processes.
Biochemical and Physiological Effects:
The inhibition of the nAChR by Piperidino 2-quinolyl ketone has been shown to have a range of biochemical and physiological effects. In animal studies, Piperidino 2-quinolyl ketone has been found to reduce the release of dopamine in the brain, which is involved in reward and motivation. This suggests that Piperidino 2-quinolyl ketone may have potential applications in the study of addiction and other reward-based behaviors. Piperidino 2-quinolyl ketone has also been found to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Piperidino 2-quinolyl ketone as a research tool is its selectivity for the nAChR, which allows for the specific study of this receptor in different physiological processes. However, one limitation of Piperidino 2-quinolyl ketone is its potential toxicity, which can be a concern in animal studies. Additionally, Piperidino 2-quinolyl ketone has a relatively short half-life, which can limit its use in long-term studies.
Orientations Futures
There are several potential directions for future research on Piperidino 2-quinolyl ketone. One area of interest is in the study of the role of the nAChR in addiction and other reward-based behaviors. Additionally, Piperidino 2-quinolyl ketone may have potential applications in the treatment of anxiety disorders, and further research is needed to explore this possibility. Finally, the development of more potent and selective inhibitors of the nAChR, based on the structure of Piperidino 2-quinolyl ketone, may have potential applications in the treatment of a range of neurological disorders.
Méthodes De Synthèse
The synthesis of Piperidino 2-quinolyl ketone involves the reaction of 2-acetylquinoline with piperidine in the presence of a catalyst. This reaction results in the formation of Piperidino 2-quinolyl ketone as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
Piperidino 2-quinolyl ketone has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the nervous system, where Piperidino 2-quinolyl ketone has been found to act as a selective inhibitor of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. By selectively inhibiting this receptor, Piperidino 2-quinolyl ketone can be used to study the role of nAChR in these processes.
Propriétés
IUPAC Name |
piperidin-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVCTUJWVSFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(quinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)








![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)